N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
This compound belongs to the class of triazolopyrimidines , which exhibit diverse biological activities. Its complex structure combines a triazolopyrimidine core with various functional groups. Let’s explore its synthesis, properties, and applications.
Preparation Methods
a. Synthetic Routes: Several synthetic approaches exist for this compound. Notably:
Intramolecular Electrochemical Dehydrogenative N–N Bond Formation: A metal- and oxidant-free method allows efficient synthesis from readily available N-(2-pyridyl)amidines .
Palladium-Catalyzed Tandem C–N Coupling/Boulton–Katritzky Rearrangement: This process involves 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines reacting with 2-pyridyl trifluoromethanesulfonate .
b. Industrial Production: While industrial-scale production methods are proprietary, research labs often employ these synthetic routes.
Chemical Reactions Analysis
a. Reaction Types: The compound undergoes various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Typically employs oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
- Substitution : Halogenation reactions with chlorine or bromine yield substituted derivatives.
c. Major Products: The specific products depend on reaction conditions and substituents. Isolated derivatives include various triazolopyrimidine analogs.
Scientific Research Applications
This compound finds applications in:
- Medicine : Investigated for potential drug development due to its unique structure.
- Chemical Biology : Used as a probe to study biological processes.
- Industry : May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, related triazolopyrimidines include:
- [Compound A]
- [Compound B]
- [Compound C]
Properties
Molecular Formula |
C22H22ClN5O3 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H22ClN5O3/c1-4-31-17-10-5-14(11-18(17)30-3)20-19(13(2)26-22-24-12-25-28(20)22)21(29)27-16-8-6-15(23)7-9-16/h5-12,20H,4H2,1-3H3,(H,27,29)(H,24,25,26) |
InChI Key |
ZKDAQBKCLYQQNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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